
Cobalt;thulium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;thulium is a compound that combines the properties of cobalt and thulium, two elements from different groups in the periodic table Cobalt is a transition metal known for its magnetic properties and high melting point, while thulium is a rare earth element with specialized applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cobalt;thulium involves several steps to extract and purify the elements from their ores. Cobalt is typically extracted from ores such as cobaltite and erythrite through processes like roasting and leaching. Thulium, on the other hand, is extracted from minerals like monazite and xenotime using ion exchange and solvent extraction techniques .
Industrial Production Methods: For high-purity metals, the calciothermic and electrolytic processes are commonly used. The calciothermic process involves converting the rare-earth oxide to fluoride, which is then reduced with calcium metal to produce the pure metal . The electrodeposition method is also employed, especially for rare earth metals, using non-aqueous electrolytic media such as molten salts or ionic liquids .
Analyse Chemischer Reaktionen
Types of Reactions: Cobalt;thulium undergoes various chemical reactions, including oxidation, reduction, and substitution. Thulium primarily exists in the +3 oxidation state, forming compounds like thulium oxide and thulium halides . Cobalt can exist in multiple oxidation states, commonly +2 and +3, forming compounds such as cobalt(II) oxide and cobalt(III) chloride.
Common Reagents and Conditions: Common reagents used in reactions with this compound include halogens, acids, and bases. For example, thulium reacts with halogens like chlorine to form thulium halides, while cobalt reacts with acids to form cobalt salts .
Major Products Formed: The major products formed from these reactions include thulium oxide, thulium halides, cobalt(II) oxide, and cobalt(III) chloride. These compounds have various applications in different fields, including electronics and catalysis .
Wissenschaftliche Forschungsanwendungen
Cobalt;thulium has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and polymerization . In biology and medicine, thulium is used in portable X-ray devices and solid-state lasers, while cobalt complexes are studied for their potential anticancer properties . In industry, this compound is used in the production of high-performance magnets and advanced materials for electronic devices .
Wirkmechanismus
The mechanism of action of cobalt;thulium involves its interaction with molecular targets and pathways in biological systems. Cobalt complexes, for example, can interact with cellular components like DNA and proteins, leading to various biological effects . Thulium, on the other hand, is known for its ability to emit X-rays when irradiated, making it useful in medical imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to cobalt;thulium include other rare earth-transition metal combinations, such as cobalt;ytterbium and cobalt;erbium. These compounds share some properties with this compound but also have unique characteristics due to the different rare earth elements involved .
Uniqueness: this compound is unique due to the specific combination of cobalt’s magnetic properties and thulium’s specialized applications in medical and industrial fields.
Eigenschaften
CAS-Nummer |
12017-45-7 |
|---|---|
Molekularformel |
Co2Tm |
Molekulargewicht |
286.80061 g/mol |
IUPAC-Name |
cobalt;thulium |
InChI |
InChI=1S/2Co.Tm |
InChI-Schlüssel |
PAHQPFIKAZQZQC-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


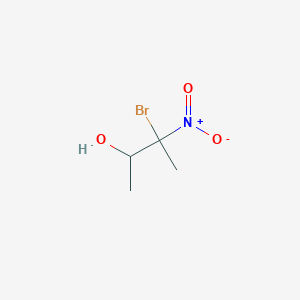

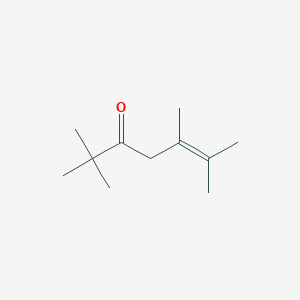
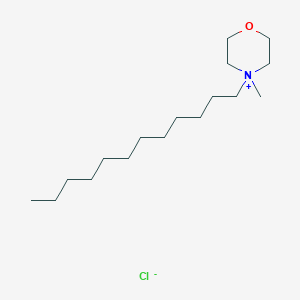
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)

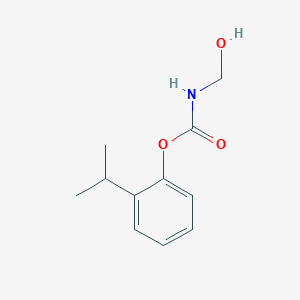
![2-Butenedioic acid, 2-[(2-nitrophenyl)amino]-, dimethyl ester](/img/structure/B14718069.png)
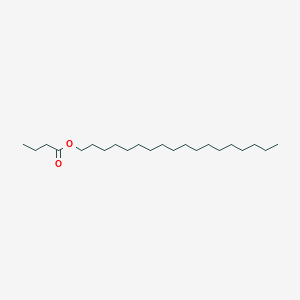

![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
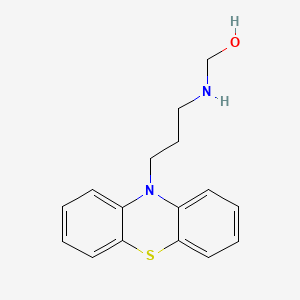
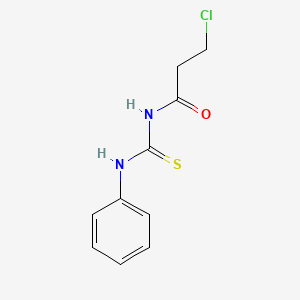
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)
